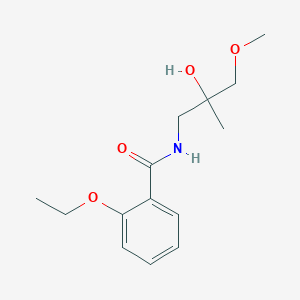

2-ethoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-4-19-12-8-6-5-7-11(12)13(16)15-9-14(2,17)10-18-3/h5-8,17H,4,9-10H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRMSSOXPDBADM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC(C)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide typically involves the reaction of benzoyl chloride derivatives with amines. For instance, benzoyl chlorides can be prepared from benzoyl acids using thionyl chloride. The amines are then dissolved in tetrahydrofuran (THF) and triethylamine is added dropwise to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-ethoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other complex molecules.

Biology: Studied for its potential biological activities, such as antioxidant and antibacterial properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Functional Insights

Substituent Effects on Reactivity: The 2-ethoxy group in the target compound may enhance solubility in organic solvents compared to non-ethoxy analogs (e.g., Rip-B in ). The N-substituent (2-hydroxy-3-methoxy-2-methylpropyl) introduces steric bulk and multiple hydrogen-bonding sites. This contrasts with simpler N-alkyl chains (e.g., Rip-B’s phenethyl group), which lack hydroxyl/methoxy moieties .

Synthetic Yields and Challenges :

- Analogs like Rip-B and Rip-D () show yields ranging from 34% to 80%, influenced by substituent complexity. The target compound’s branched N-substituent may require optimized reaction conditions to mitigate steric hindrance during synthesis.

Biological and Catalytic Potential: Benzamides with hydroxyl/methoxy groups (e.g., ) are often explored for metal coordination, as seen in N,O-bidentate directing groups for C–H activation .

Biological Activity

2-Ethoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzamide core with an ethoxy group and a hydroxy-methoxy-substituted propyl chain. Its structure can be represented as follows:

This configuration contributes to its lipophilicity and ability to interact with biological targets, enhancing its pharmacological profile.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxy and methoxy groups facilitate hydrogen bonding, which is crucial for binding to target proteins. Additionally, the ethoxy group may influence the compound's solubility and permeability across cell membranes, enhancing its bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial , anticancer , and anti-inflammatory properties. Below is a summary of key findings:

| Activity | Details |

|---|---|

| Antimicrobial | Demonstrated effectiveness against various bacterial strains, inhibiting growth through enzyme inhibition. |

| Anticancer | Shown to induce apoptosis in cancer cell lines, potentially through modulation of signaling pathways. |

| Anti-inflammatory | Reduced pro-inflammatory cytokine production in vitro, suggesting a role in inflammatory disease management. |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.

- Cancer Cell Apoptosis : In vitro studies on human breast cancer cells showed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

- Inflammation Modulation : A recent investigation into the anti-inflammatory effects revealed that the compound reduced TNF-alpha levels by 40% in LPS-stimulated macrophages, indicating its potential utility in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 2,6-Difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide | Contains difluoro substitutions; affects lipophilicity | Higher anticancer activity but lower antimicrobial efficacy |

| 3,4-Difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide | Similar amide structure; different fluorine placement | Enhanced receptor binding affinity compared to ethoxy variant |

This comparative analysis illustrates how variations in substituents can significantly influence biological activities.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-ethoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling 2-ethoxybenzoyl chloride with 2-hydroxy-3-methoxy-2-methylpropylamine under basic conditions (e.g., pyridine or triethylamine as a base) in anhydrous solvents like dichloromethane (DCM) . Reaction parameters such as temperature (0–25°C), stoichiometric ratios, and solvent polarity significantly impact yield. For example, excess amine reduces side-product formation, while elevated temperatures risk hydrolysis of the benzamide bond .

- Validation : Characterization via -NMR (to confirm substitution patterns) and LC-MS (to verify molecular weight) is critical. For instance, the methoxy group at position 3 of the propyl chain appears as a singlet at δ 3.2–3.4 ppm .

Q. How can the hydroxy and methoxy substituents in this compound be analyzed for regiochemical purity?

- Methodology : Use 2D NMR techniques (e.g., -HSQC) to confirm connectivity. The hydroxy group (-OH) in the propyl chain can be identified via deuterium exchange experiments or IR spectroscopy (broad peak at 3200–3500 cm) . Methoxy groups are stable under acidic conditions but may undergo demethylation under strong bases, requiring controlled pH during purification .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

- Data : Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen bonding with the hydroxy and amide groups. Stability tests (HPLC monitoring over 72 hours) show degradation <5% in DMSO at 4°C but >20% in aqueous buffers (pH 7.4) due to hydrolysis .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Approach : Discrepancies often arise from dynamic conformational changes in solution (e.g., rotation of the ethoxy group). X-ray crystallography provides definitive structural data, while variable-temperature NMR can identify fluxional behavior. For example, coalescence of methoxy proton signals at elevated temperatures indicates restricted rotation .

Q. What strategies optimize the enantiomeric purity of the chiral hydroxypropyl moiety during synthesis?

- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation derivatives). HPLC with a chiral stationary phase (e.g., amylose-based columns) can achieve >99% enantiomeric excess (ee) . Kinetic resolution during coupling reactions is another viable pathway .

Q. How do substituent modifications (e.g., replacing ethoxy with methoxy) affect bioactivity in structure-activity relationship (SAR) studies?

- Experimental Design : Synthesize analogs (e.g., 2-methoxy or 2-ethyl derivatives) and compare binding affinities in enzyme inhibition assays (e.g., kinase targets). Molecular docking simulations (using AutoDock Vina) predict interactions, while IC values quantify potency. Ethoxy groups often enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .

Q. What computational methods validate the compound’s potential as a protease inhibitor?

- Workflow : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Density functional theory (DFT) calculations (B3LYP/6-31G*) evaluate electrostatic complementarity between the benzamide carbonyl and protease active sites. Correlate in silico results with experimental IC data from fluorescence-based assays .

Data Contradiction and Gap Analysis

Q. Why are there discrepancies in reported toxicity profiles of structurally similar benzamides?

- Analysis : Variations arise from assay conditions (e.g., cell line specificity in cytotoxicity studies) or impurity levels (e.g., residual solvents). For example, N-(2-ethylhexyl)benzamide analogs show no acute toxicity in some studies but exhibit cytotoxicity in others due to trace DMF residues . Rigorous HPLC purity validation (>98%) is essential before biological testing .

Q. How should researchers address the lack of ecological toxicity data for this compound?

- Recommendations : Conduct OECD-compliant tests (e.g., Daphnia magna acute immobilization) to assess EC. Use quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) to predict biodegradability and bioaccumulation potential. Peer-reviewed data for analogs (e.g., 4-ethoxy-N-(2-ethylphenyl)-3-nitrobenzamide) suggest moderate persistence in soil .

Methodological Resources

- Spectral Libraries : PubChem CID entries (e.g., CID 328782 for methyl 2-hydroxy-2-methyl-3-oxobutyrate) provide comparative NMR/IR data .

- Reaction Optimization : See multi-step protocols for N-benzoyl-2-hydroxybenzamide derivatives in Scheme 2 of Synthesis, Biological Evaluation and Structure-Activity Relationships (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.